molecular formula C18H15F3N2OS B3037447 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 478042-08-9

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone

Cat. No.: B3037447
CAS No.: 478042-08-9
M. Wt: 364.4 g/mol
InChI Key: BNGSSQBXZCESEO-UHFFFAOYSA-N
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Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone (CAS 478042-08-9) is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 5. The 3-position of the heterocycle is functionalized with an ethanone group linked to a sulfanyl moiety bearing a 3-(trifluoromethyl)phenyl substituent . This compound is primarily used in research and development, with strict safety protocols due to its hazards, including skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-11-6-7-23-16(8-11)22-12(2)17(23)15(24)10-25-14-5-3-4-13(9-14)18(19,20)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGSSQBXZCESEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126530
Record name 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478042-08-9
Record name 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478042-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[[3-(trifluoromethyl)phenyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone (CAS No. 478042-08-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H15F3N2OS
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 478042-08-9

These properties suggest a complex structure that may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against tumors.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study demonstrated that thiazole and imidazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfanyl group in particular enhances interaction with bacterial membranes, leading to increased efficacy.

Anticonvulsant Properties

Recent findings suggest potential anticonvulsant activity for this compound class. In animal models, certain derivatives showed a reduction in seizure frequency, indicating that modifications in the molecular structure can influence pharmacological outcomes.

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
AnticonvulsantReduces seizure frequency in models

Structure-Activity Relationship (SAR)

The following table summarizes key structural features associated with biological activity:

Structural FeatureActivity TypeImpact on Activity
Trifluoromethyl groupAnticancerIncreases lipophilicity and bioavailability
Sulfanyl groupAntimicrobialEnhances membrane interaction
Imidazo[1,2-a]pyridine coreAnticonvulsantEssential for anticonvulsant effects

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized various imidazo[1,2-a]pyridine derivatives and tested their cytotoxicity against A-431 and HT29 cell lines. The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Evaluation

A study published in Antibiotics evaluated the antimicrobial efficacy of several thiazole-containing compounds. The results indicated that the tested compounds had a marked inhibitory effect on both Staphylococcus aureus and Escherichia coli strains. The presence of the sulfanyl moiety was crucial for enhancing antibacterial activity .

Case Study 3: Evaluation of Anticonvulsant Activity

Research conducted on a series of pyridine derivatives showed promising anticonvulsant properties in rodent models. The study highlighted that specific substitutions on the imidazo ring could lead to significant reductions in seizure duration and frequency .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics that may influence biological activity. It is particularly noted for its role in:

  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl and sulfanyl groups may enhance the potency and selectivity of these compounds against tumor cells .
  • Antimicrobial Properties : Research indicates that similar imidazo compounds possess antimicrobial activity, making this compound a candidate for further investigation in developing new antibiotics .

Material Science

In material science, the compound's unique functional groups allow it to be utilized in:

  • Synthesis of Advanced Materials : The presence of trifluoromethyl and sulfur groups can be leveraged in the synthesis of polymers and materials with specific electrical or thermal properties .
  • Nanotechnology : Its potential applications in nanotechnology include the development of nanocarriers for drug delivery systems owing to its ability to form stable complexes with various therapeutic agents.

Case Study 1: Anticancer Activity

A study published in Drug Target Insights explored the efficacy of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone exhibited significant cytotoxicity, suggesting a promising avenue for anticancer drug development .

Case Study 2: Antimicrobial Testing

In a comparative analysis of various imidazo compounds, researchers found that those with trifluoromethyl substitutions demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for further antimicrobial studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the imidazo[1,2-a]pyridine and sulfanyl-ethanone families. Key comparisons include:

Structural and Electronic Properties

  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group is strongly electron-withdrawing, increasing resistance to oxidative metabolism and enhancing binding to electron-deficient targets. In contrast, chloro or fluoro substituents (e.g., in Chalc2 or CAS 478042-01-2) offer moderate electronegativity, balancing solubility and activity .
  • Sulfanyl Linker : The thioether bridge in the target compound may improve membrane permeability compared to oxygen or nitrogen-based linkers in analogs like Schiff bases (e.g., (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine) .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents Key Properties Biological Activity (pLC100) Toxicity Profile
Target Compound (478042-08-9) Imidazo[1,2-a]pyridine 2,7-dimethyl; 3-CF₃-C₆H₄-S- High lipophilicity, metabolic stability Not reported Skin/eye irritation, respiratory
Chalc2 (Analogue) Imidazo[1,2-a]pyridine 2-methyl; 4-F-C₆H₄-CH=CH- Moderate solubility 8.15 Not reported
478042-04-5 (Dichlorophenyl) Imidazo[1,2-a]pyridine 2,7-dimethyl; 2,3-Cl₂-C₆H₃-S- High steric bulk Not reported Potential environmental persistence
478042-01-2 (Chlorophenyl) Imidazo[1,2-a]pyridine 2,7-dimethyl; 3-Cl-C₆H₄-S- Moderate electronegativity Not reported Similar to target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone

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